molecular formula C10H11BrN4O4 B15077786 3-(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid

3-(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid

Cat. No.: B15077786
M. Wt: 331.12 g/mol
InChI Key: ARXDFTBGBRLMNU-UHFFFAOYSA-N
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Description

3-(8-BR-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)PROPANOIC ACID is a chemical compound with the molecular formula C10H11BrN4O4 and a molecular weight of 331.128 g/mol . This compound is part of a class of purine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

The synthesis of 3-(8-BR-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)PROPANOIC ACID typically involves multiple steps, starting from readily available precursorsThe reaction conditions may vary, but common reagents include bromine, acetic acid, and various catalysts to facilitate the reactions . Industrial production methods may involve optimization of these steps to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

3-(8-BR-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)PROPANOIC ACID undergoes several types of chemical reactions, including:

Scientific Research Applications

3-(8-BR-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)PROPANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(8-BR-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Properties

Molecular Formula

C10H11BrN4O4

Molecular Weight

331.12 g/mol

IUPAC Name

3-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)propanoic acid

InChI

InChI=1S/C10H11BrN4O4/c1-13-7-6(8(18)14(2)10(13)19)15(9(11)12-7)4-3-5(16)17/h3-4H2,1-2H3,(H,16,17)

InChI Key

ARXDFTBGBRLMNU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCC(=O)O

Origin of Product

United States

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